

Conglobatin C1: A Technical Guide to its Potential as an Hsp90 Inhibitor

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Compound of Interest

Compound Name: Conglobatin C1

Cat. No.: B10822035

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Abstract

Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation and survival. Consequently, Hsp90 has emerged as a promising target for anticancer drug development. **Conglobatin C1**, a macrolide dilactone, has been identified as a potential Hsp90 inhibitor. This technical guide provides a comprehensive overview of **Conglobatin C1**, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. The information presented herein is intended to facilitate further research and development of **Conglobatin C1** and related compounds as potential therapeutic agents.

Introduction

The 90-kilodalton heat shock protein (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a wide array of "client" proteins.[1][2] These clients include numerous proteins involved in signal transduction, cell cycle regulation, and apoptosis, such as HER2, Akt, Raf-1, and CDK4.[2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of oncoproteins that drive tumor growth and survival.[3] This reliance makes Hsp90 an attractive target for cancer therapy.

Conglobatins are a class of macrolide dilactones isolated from *Streptomyces conglobatus*.^{[4][5]} Conglobatin A (also known as FW-04-806) has been identified as an Hsp90 inhibitor that uniquely disrupts the interaction between Hsp90 and its co-chaperone Cdc37, without affecting the ATPase activity of Hsp90.^{[2][4]} **Conglobatin C1** is a derivative of Conglobatin A and is suggested to share a similar mechanism of action, interfering with the Hsp90/Cdc37 protein-protein interface.^[6] This guide focuses on the available data for **Conglobatin C1** and provides the necessary technical information to investigate its potential as an Hsp90 inhibitor.

Quantitative Data

The following tables summarize the available quantitative data for **Conglobatin C1** and its related analogue, Conglobatin.

Table 1: Cytotoxicity of **Conglobatin C1**

Compound	Cell Line	Assay Type	IC50	Source
Conglobatin C1	NS-1 (mouse myeloma)	Cytotoxicity	1.05 µg/mL	^{[7][8]}

Table 2: Anti-proliferative Activity of Conglobatin (FW-04-806/Conglobatin A)

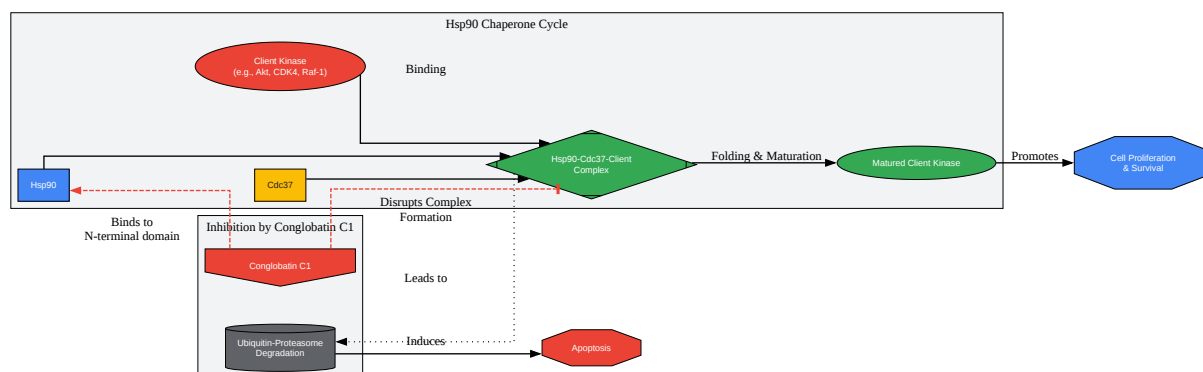
Cell Line	Cancer Type	IC50 (μM)	Exposure Time	Source
SKBR3	Breast Cancer	12.11	48 h	[4]
MCF-7	Breast Cancer	39.44	48 h	[4]
EC109	Esophageal Squamous Cell Carcinoma	16.43	Not Specified	[4]
KYSE70	Esophageal Squamous Cell Carcinoma	15.89	Not Specified	[4]
KYSE450	Esophageal Squamous Cell Carcinoma	10.94	Not Specified	[4]
KYSE150	Esophageal Squamous Cell Carcinoma	10.50	Not Specified	[4]
KYSE180	Esophageal Squamous Cell Carcinoma	10.28	Not Specified	[4]
KYSE510	Esophageal Squamous Cell Carcinoma	9.31	Not Specified	[4]

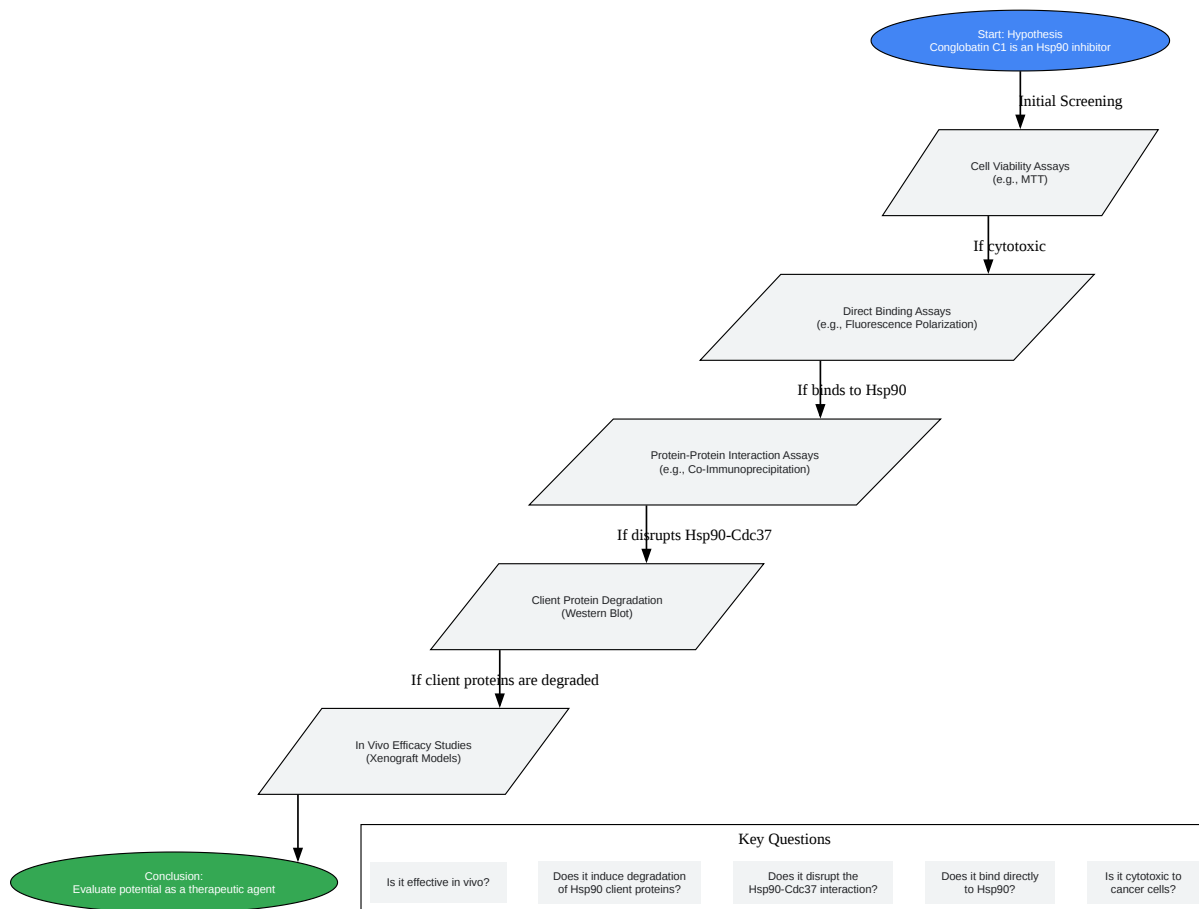
Note: Direct Hsp90 inhibitory IC50 or Ki values for **Conglobatin C1** are not currently available in the public domain and represent a key area for future investigation.

Mechanism of Action

Conglobatin C1 is believed to function as an Hsp90 inhibitor by disrupting the crucial interaction between Hsp90 and its co-chaperone, Cdc37.[6] This mechanism is distinct from many other Hsp90 inhibitors that competitively bind to the N-terminal ATP-binding pocket.[2][4] By interfering with the Hsp90-Cdc37 complex formation, **Conglobatin C1** prevents the proper folding and maturation of a subset of Hsp90 client proteins, particularly protein kinases.[3] This

leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2][4]





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- To cite this document: BenchChem. [Conglobatin C1: A Technical Guide to its Potential as an Hsp90 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822035#conglobatin-c1-as-a-potential-hsp90-inhibitor]

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